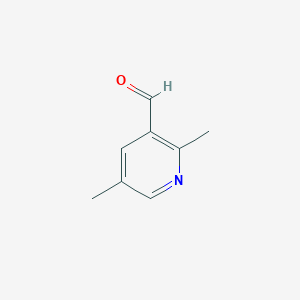

2,5-Dimethylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-8(5-10)7(2)9-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZPFDHRHGDFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595882 | |

| Record name | 2,5-Dimethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211522-52-9 | |

| Record name | 2,5-Dimethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethylnicotinaldehyde and Analogous Structures

Strategies for Constructing Substituted Nicotinaldehyde Cores

The formation of the substituted pyridine (B92270) ring, the fundamental structure of nicotinaldehyde, can be achieved through various synthetic routes. These methods include the functionalization of existing pyridine rings and the de novo construction of the heterocyclic system.

Modifying a pre-existing pyridine ring is a common and versatile strategy. Because of the electron-deficient nature of the pyridine ring, it is less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org However, numerous methods have been developed to introduce substituents effectively.

One innovative approach involves a superoxide (B77818) radical anion (O₂•⁻) triggered degenerate ring transformation of N-benzylpyridinium salts. chemsoc.org.cnchinesechemsoc.org This process enhances the electrophilicity of the pyridine ring, facilitating a ring-opening, followed by a 6π-electrocyclization and aromatization sequence. The result is the precise installation of an aryl group at the C2 position and a formyl group at the C3 position, yielding C2-arylated nicotinaldehydes. chemsoc.org.cnchinesechemsoc.org

Another strategy is the reassembly and functionalization of N-CF₃ pyridinium (B92312) salts. This cascade reaction is initiated by hydrolytic ring-opening and proceeds through several steps to afford 2-functionalized nicotinaldehydes, showing tolerance for a variety of nucleophiles. rsc.orgresearchgate.net

Classical methods like the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia (B1221849), are also employed, though they can sometimes result in lower yields. wikipedia.orgijarsct.co.in The Hantzsch pyridine synthesis is another foundational method, typically involving the condensation of a β-keto ester, an aldehyde, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine derivative. wikipedia.orgijarsct.co.inwikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds on the pyridine ring, enabling the synthesis of various substituted nicotinaldehydes. researchgate.net

The introduction of the aldehyde group onto the pyridine ring is a critical step in synthesizing nicotinaldehydes. Aldehydes are a challenging oxidation state, being intermediate between alcohols and carboxylic acids, and can be prone to over-oxidation or disproportionation. google.com

Several methods are employed to introduce the formyl group:

Oxidation of Methyl or Hydroxymethyl Precursors: A common and direct method is the oxidation of a methyl group at the desired position on the pyridine ring. For instance, a 2-methyl group can be oxidized using selenium dioxide to yield the corresponding 2-carboxaldehyde. google.com The oxidation of pyridyl carbinols (hydroxymethylpyridines) with manganese dioxide (MnO₂) is also a useful technique. google.com

Reduction of Carboxylic Acid Derivatives: Nicotinic acid derivatives can be selectively reduced to the aldehyde stage. A notable process involves the reduction of nicotinic acid morpholinamides using reducing agents like triethoxylithium aluminum hydride. google.comgoogle.com This method often requires careful temperature control to prevent over-reduction to the alcohol. google.com Catalytic hydrogenation of nicotinic acids is another viable route. google.com

From Cyanopyridines: Pyridine aldehydes can be prepared from the corresponding cyanopyridines. One method involves the vapor-phase interaction of a cyanopyridine with formic acid and water over a catalyst at high temperatures (250–650 °C). google.com Another approach is the reduction of a pyridine nitrile using a hydrogenation catalyst in the presence of an acid. google.com

Reaction Conditions and Optimization in Nicotinaldehyde Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of nicotinaldehydes. Key parameters include the choice of catalyst, base, solvent, temperature, and reaction time.

In a recently developed method for synthesizing substituted 2-phenoxynicotinaldehydes, researchers optimized conditions for the aromatic nucleophilic substitution of 2-chloronicotinaldehyde (B135284) with various phenols. bamu.ac.in Traditional methods required high temperatures and long reaction times. The improved method utilizes potassium carbonate (K₂CO₃) as a base in dry dioxane at room temperature, furnishing the desired products in good yields (70-80%). bamu.ac.in

For the synthesis of 2-(dimethylamino)-4,6-dimethylnicotinaldehyde, a mixture of 2-chloro-4,6-dimethylnicotinaldehyde, dimethylamine (B145610) hydrochloride, and K₂CO₃ in dimethylformamide (DMF) was heated to 110 °C for 5 hours, resulting in a 92% yield after purification. rsc.org

A study on the superoxide-triggered dual functionalization of pyridine salts systematically optimized various reaction parameters. The choice of the copper(I) salt, base, and additive was found to be critical for reaction efficiency.

| Entry | Cu(I) Salt | Base | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl | None | None | n.d. |

| 2 | CuCl | DIPEA | None | n.d. |

| 3 | CuCl | DABCO | None | n.d. |

| 4 | CuCl | DMAP | None | 14 |

| 5 | CuCl | DMAP | B1 (PhB(OH)₂) | 54 |

| 6 | CuCl | DMAP | B4 (PhBpin) | 84 |

| 7 | CuBr | DMAP | B4 (PhBpin) | 72 |

| 8 | CuI | DMAP | B4 (PhBpin) | 65 |

As shown in the table, the optimal conditions were identified as using CuCl as the catalyst, DMAP as the base, and PhBpin as an oxygen-trapping reagent, which provided an 84% yield. chemsoc.org.cn

Green Chemistry Principles and Sustainable Synthetic Routes in Related Aldehyde Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. ijarsct.co.in This involves the use of environmentally benign solvents, efficient catalysts, and atom-economical reactions. researchgate.net

Key sustainable strategies include:

Multi-component Reactions: Reactions like the Hantzsch pyridine synthesis are inherently more atom-efficient as they combine multiple reactants in a single step. wikipedia.org Researchers have explored using water as a reaction solvent and direct aromatization with oxidizing agents like ferric chloride to make the process greener. wikipedia.org

Transition-Metal-Free Synthesis: An efficient synthesis of pyridines has been developed from aromatic ketones, aldehydes, and ammonium (B1175870) salts under transition-metal-free conditions, generating only water as a byproduct. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a green route to substituted pyridines. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the preparation of pyridine derivatives, often with shorter reaction times and cleaner product profiles. researchgate.netresearchgate.net

Green Solvents: The use of solvents like polyethylene (B3416737) glycol (PEG) and ionic liquids has been explored as environmentally friendly alternatives to traditional volatile organic solvents. wikipedia.orgresearchgate.net

Advanced Purification Techniques for Aldehyde Intermediates

The purification of aldehyde intermediates is a critical step to ensure the quality of the final product, as aldehydes can be sensitive and prone to side reactions. google.com

Commonly employed purification techniques for nicotinaldehyde derivatives include:

Flash Chromatography: This is a widely used method for purifying reaction mixtures. For example, the product 2-(dimethylamino)-4,6-dimethylnicotinaldehyde was purified by flash chromatography on silica (B1680970) gel using a hexane (B92381) and ethyl acetate (B1210297) mixture as the eluent. rsc.org Similarly, after ozonolysis reactions, purification via flash chromatography is often performed to isolate the desired aldehyde or ketone. nih.gov

Recrystallization: This technique is effective for obtaining highly pure crystalline solids. In the synthesis of 2-phenoxynicotinaldehydes, the crude product was purified by recrystallization from ethanol. bamu.ac.in The purification of 5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide was achieved through recrystallization from ethyl acetate. google.com

Extraction and Distillation: After the reaction work-up, extraction with a suitable organic solvent like ethyl acetate is common. google.combamu.ac.in For volatile aldehydes, steam distillation can be an effective method for isolation. google.com

The choice of purification method depends on the physical properties of the aldehyde (e.g., volatility, crystallinity) and the nature of the impurities present in the crude reaction mixture.

Chemical Reactivity and Transformation Pathways of 2,5 Dimethylnicotinaldehyde

Reactivity of the Aldehyde Group in Nicotinaldehydes

The aldehyde functional group in 2,5-dimethylnicotinaldehyde is a primary site of chemical reactivity, susceptible to nucleophilic attack. This reactivity is characteristic of aldehydes in general, where the polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic.

Another significant transformation of the aldehyde group is the Wittig reaction , which converts aldehydes and ketones into alkenes. masterorganicchemistry.comchem-station.com This reaction involves a phosphonium ylide, which acts as a nucleophile and attacks the carbonyl carbon. The reaction proceeds through a betaine or an oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine oxide. The Wittig reaction is highly versatile and allows for the introduction of a wide range of substituents at the former carbonyl position. The stereochemical outcome of the Wittig reaction (formation of E or Z isomers) is influenced by the nature of the ylide and the reaction conditions. chem-station.com

The following table summarizes typical reactions of the aldehyde group in nicotinaldehydes:

| Reaction Name | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene (B1212753) compound, weak base | α,β-unsaturated compound |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Primary alcohol |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid |

| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol |

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character significantly influences its susceptibility to electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution (NAS) , conversely, is favored on the pyridine ring, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com The electron-withdrawing nature of the nitrogen atom makes these positions electrophilic and susceptible to attack by nucleophiles. In this compound, the aldehyde group at the 3-position would further activate the 2-, 4-, and 6-positions towards nucleophilic attack. The methyl groups at the 2- and 5-positions, being electron-donating, would slightly counteract this activation.

Cycloaddition and Condensation Reactions for Scaffold Assembly

This compound can serve as a building block for the construction of more complex, often heterocyclic, molecular scaffolds through cycloaddition and condensation reactions.

Diels-Alder reactions , a class of [4+2] cycloadditions, are powerful tools for the formation of six-membered rings. khanacademy.orgyoutube.commasterorganicchemistry.com While pyridine itself is generally a poor diene in Diels-Alder reactions, appropriately substituted pyridine derivatives can participate. The electron-withdrawing aldehyde group in this compound could potentially activate a diene system within a larger molecule for reaction with a dienophile. More commonly, the aldehyde can be transformed into a dienophilic group, for instance, through a Knoevenagel condensation to form an α,β-unsaturated system, which can then participate in Diels-Alder reactions.

Condensation reactions are instrumental in the synthesis of fused heterocyclic systems. The aldehyde functionality of this compound can react with various binucleophiles to form new rings. For example, reaction with hydrazines can lead to the formation of pyridopyridazine derivatives, while reaction with β-ketoesters or other active methylene compounds can be a key step in the synthesis of fused pyridine systems like quinolines or naphthyridines, depending on the reaction partner and conditions. These reactions often proceed via an initial condensation at the aldehyde followed by an intramolecular cyclization and subsequent aromatization. The synthesis of various fused heterocycles often relies on such condensation strategies. ias.ac.inderpharmachemica.com

Chemo-, Regio-, and Stereoselectivity in this compound Chemistry

The presence of multiple reactive sites in this compound—the aldehyde group and the substituted pyridine ring—necessitates careful consideration of selectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reduction reaction, a mild reducing agent like sodium borohydride (NaBH₄) would selectively reduce the aldehyde group to an alcohol without affecting the pyridine ring. In contrast, a more powerful reducing agent under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, could potentially reduce both the aldehyde and the pyridine ring. Similarly, in the presence of a catalyst that promotes acetalization, the aldehyde group can be selectively protected while leaving the pyridine ring untouched. rsc.org

Regioselectivity is crucial in reactions involving the pyridine nucleus. As discussed in section 3.2, electrophilic substitution is expected to occur at specific positions (likely the 4- or 6-position) based on the combined directing effects of the nitrogen atom, the two methyl groups, and the aldehyde group. Nucleophilic attack is also regioselective, favoring the positions ortho and para to the nitrogen atom. The precise outcome will depend on the nature of the attacking species and the reaction conditions.

Stereoselectivity becomes a key consideration when new chiral centers are formed during a reaction. For example, in a Grignard reaction where an organometallic reagent adds to the aldehyde carbonyl, a new stereocenter is created at the carbinol carbon. In the absence of any chiral influence, a racemic mixture of enantiomers would be expected. However, the use of chiral reagents or catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. Similarly, in certain cycloaddition reactions, the stereochemical orientation of the substituents in the product can be controlled, leading to diastereoselective transformations.

Exploration of Novel Reaction Mechanisms

While the reactivity of this compound can largely be understood through established reaction mechanisms, the unique substitution pattern of this molecule may give rise to novel or unexpected chemical behavior. Research in the field of heterocyclic chemistry continuously explores new synthetic methodologies and reaction pathways.

For instance, the development of new catalytic systems could enable previously challenging transformations of substituted pyridines. This includes the exploration of transition-metal-catalyzed cross-coupling reactions at specific C-H bonds of the pyridine ring, a field that has seen significant advancements. Such methods could allow for the direct functionalization of the pyridine nucleus in this compound in a highly regioselective manner, bypassing the need for traditional electrophilic or nucleophilic substitution reactions.

Furthermore, cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are an area of active investigation. rsc.org A cascade reaction initiated at the aldehyde group of this compound could lead to the rapid assembly of complex polycyclic structures. The interplay of the electronic properties of the substituted pyridine ring and the reactivity of the aldehyde could be harnessed to design novel and efficient synthetic routes to complex heterocyclic molecules. The study of such new transformations may also reveal unprecedented reaction mechanisms. rsc.orgresearchgate.net

Applications As a Precursor and Building Block in Complex Chemical Architectures

Synthesis of Diverse Heterocyclic Compound Libraries

2,5-Dimethylnicotinaldehyde is a key precursor for the synthesis of libraries of fused heterocyclic compounds, particularly the thieno[2,3-b]pyridine (B153569) scaffold. This structural motif is of significant interest due to its presence in a wide range of biologically active molecules. researchgate.netresearchgate.net The synthesis leverages a powerful one-pot procedure that combines the aldehyde with other simple building blocks to rapidly generate the complex polycyclic system.

A prime example is the synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. This compound is the direct result of a multi-component reaction involving this compound, an activated nitrile such as 2-cyanoacetamide, and elemental sulfur. matrixscientific.com The resulting thieno[2,3-b]pyridine serves as a foundational structure that can be further diversified. The amino and carboxamide groups on the thiophene (B33073) ring are amenable to a wide array of subsequent chemical modifications, enabling the generation of a large library of derivatives from a single core structure. This approach is highly efficient for exploring the chemical space around this privileged scaffold in drug discovery programs. nih.gov

Table 1: Synthesis of Thieno[2,3-b]pyridine Core from this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Heterocyclic Core |

|---|---|---|---|

| This compound | 2-Cyanoacetamide | Elemental Sulfur | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

| This compound | Malononitrile | Elemental Sulfur | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile |

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more reactants. acsgcipr.org this compound is an ideal substrate for a specific and well-established MCR known as the Gewald reaction. wikipedia.orgorganic-chemistry.org This reaction is one of the most effective methods for synthesizing substituted 2-aminothiophenes, which are precursors to thieno-fused heterocycles. arkat-usa.org

In this sequence, the first step is a Knoevenagel condensation between this compound and an active methylene (B1212753) nitrile (e.g., 2-cyanoacetamide). wikipedia.orgnjit.edu This is followed by the addition of elemental sulfur and a base-catalyzed intramolecular cyclization, which ultimately forms the thiophene ring fused to the original pyridine (B92270) structure. The entire transformation occurs in one pot, avoiding the need for isolation of intermediates and significantly streamlining the synthetic process. The utility of this MCR provides a robust and straightforward route to the 4,6-dimethylthieno[2,3-b]pyridine system.

Table 2: Components of the Gewald Multi-Component Reaction

| Aldehyde Component | Active Methylene Nitrile | Sulfur Source | Base Catalyst | Product Type |

|---|

Development of Advanced Organic Scaffolds and Frameworks

The development of advanced organic scaffolds involves the creation of unique, often rigid, three-dimensional structures that can serve as the core of novel therapeutic agents or functional materials. nih.gov The thieno[2,3-b]pyridine framework synthesized from this compound is a quintessential example of such a scaffold. nih.gov It represents a fused, polyheterocyclic system with a well-defined spatial arrangement of atoms.

Furthermore, the initial product of the Gewald reaction is itself a versatile intermediate for the construction of even more complex, multi-cyclic frameworks. The 3-amino and 2-carboxamide (B11827560) groups of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can be readily cyclized with various one-carbon electrophilic reagents. For example, reaction with aldehydes or ketones can lead to the formation of tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. researchgate.net This demonstrates a powerful strategy where a simple, commercially available aldehyde is converted first into a bicyclic scaffold, which then serves as the foundation for building more elaborate polyheterocyclic systems. clockss.org

Strategic Integration in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to produce collections of structurally diverse small molecules from a simple starting material, often utilizing branching reaction pathways. mdpi.comfrontiersin.org this compound is an excellent substrate for DOS strategies due to the versatile reactivity of its aldehyde functional group, which can be directed down different reaction pathways to generate distinct molecular skeletons.

A DOS approach starting with this compound can achieve diversity in two primary ways:

Building Block Diversity: By employing a single, reliable reaction like the Gewald MCR, diversity can be introduced by varying the other components. Using different active methylene nitriles (malononitrile, 2-cyanoacetamide, ethyl cyanoacetate, etc.) leads to a library of thieno[2,3-b]pyridines with different functional groups at the 2-position, all sharing the same core scaffold.

Scaffold Diversity: The true power of DOS is realized when a single precursor is used to create fundamentally different molecular frameworks. While this compound undergoes the Gewald reaction to produce thieno[2,3-b]pyridines, it can also serve as the aldehyde component in other classic MCRs. For instance, it could theoretically be used in a Hantzsch-type reaction with a β-ketoester and ammonia (B1221849) to generate a dihydropyridine (B1217469) scaffold, or in a Biginelli-type reaction to produce dihydropyrimidinones. acsgcipr.org This strategic use of a single starting material to access multiple, distinct heterocyclic scaffolds is a core principle of DOS, enabling the efficient exploration of a much broader chemical space. researchgate.net

Table 3: Potential Diversity-Oriented Synthesis Strategies for this compound

| Synthesis Strategy | Key Reaction | Variable Component(s) | Resulting Scaffold(s) |

|---|---|---|---|

| Building Block Diversity | Gewald Reaction | Active Methylene Nitrile | Thieno[2,3-b]pyridine |

| Scaffold Diversity | Gewald Reaction | Nitrile, Sulfur | Thieno[2,3-b]pyridine |

| Hantzsch Reaction | β-Ketoester, Ammonia | Dihydropyridine |

Medicinal Chemistry Significance of 2,5 Dimethylnicotinaldehyde Derivatives

Design and Synthesis of Pyridine-Based Compounds with Biological Relevance

The design of novel pyridine-based compounds with therapeutic potential often involves the strategic modification of the pyridine (B92270) core to optimize interactions with biological targets. The synthesis of these compounds can be achieved through various established and innovative chemical reactions. While specific synthetic routes starting from 2,5-dimethylnicotinaldehyde are not extensively detailed in the reviewed literature, the general principles of pyridine chemistry can be applied to generate a diverse library of its derivatives.

A common strategy for synthesizing biologically active pyridine derivatives involves the condensation of a pyridine-containing precursor with other cyclic or acyclic moieties. For instance, new series of pyridine and thienopyridine derivatives have been designed and synthesized as antimicrobial agents. The synthesis often begins with a chalcone, which then undergoes a series of reactions, including cyclization with 2-cyanothioacetamide to form a pyridinethione precursor. This precursor can then be further modified to yield a variety of thienopyridine derivatives researchgate.net.

Another approach involves multicomponent reactions, which allow for the efficient synthesis of complex molecules in a single step. For example, fused indeno-pyrido[2,3-d]pyrimidines have been synthesized via a Knoevenagel condensation and Michael addition of 6-amino uracil and 1,3-indanedione with various aryl/heteroaryl-substituted aldehydes acs.orgacs.org. This methodology could potentially be adapted to use this compound as the aldehyde component, leading to a novel class of fused pyridine derivatives.

The synthesis of pyrazole-based urea and thiourea derivatives containing a pyridine moiety has also been reported to yield compounds with potent antimicrobial activity against multi-drug resistant bacteria rsc.org. These syntheses typically involve the reaction of a pyrazole intermediate with appropriately substituted isocyanates or isothiocyanates.

The following table provides examples of synthesized pyridine derivatives and their biological activities, which could serve as a basis for the design of novel compounds from this compound.

| Compound Series | Synthesis Approach | Biological Activity | Reference |

|---|---|---|---|

| Thienopyridine derivatives | Cyclization of chalcone-derived pyridinethione | Antimicrobial | researchgate.net |

| Fused indeno-pyrido[2,3-d]pyrimidines | Three-component cyclocondensation | Anti-staphylococcal | acs.orgacs.org |

| Pyrazole-based (thio)urea derivatives | Condensation with isocyanates/isothiocyanates | Antimicrobial | rsc.org |

| Imidazo[1,2-a]pyridine derivatives | Multi-step synthesis | Antimalarial | nih.gov |

Exploration of Nicotinaldehyde Scaffolds in Drug Discovery Programs

The nicotinaldehyde scaffold serves as a versatile starting point in drug discovery due to the reactivity of the aldehyde group, which allows for a wide range of chemical modifications. This enables the creation of diverse chemical libraries for screening against various biological targets. Pyridine-based scaffolds, in general, are considered "privileged structures" in medicinal chemistry because they are capable of binding to multiple receptor types with high affinity nih.gov.

The pyridine nucleus is a key pharmacophore in drug design, often associated with an improved safety profile and reduced toxicity to non-tumorigenic cells nih.gov. Several pyridine derivatives have been reported to inhibit enzymes, receptors, and other targets to control and cure cancer nih.gov. The exploration of nicotinaldehyde scaffolds, therefore, represents a promising avenue for the development of new anticancer agents.

Research has shown that various pyridine derivatives exhibit significant antiproliferative activities against different cancer cell lines. The following table summarizes the cytotoxic effects of several pyridine-based compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2a | P. berghei | 90% inhibition at 50 µmol/kg | nih.gov |

| Compound 2g | P. berghei | 91% inhibition at 50 µmol/kg | nih.gov |

| Compound 2g | P. falciparum RKL9 (CQ-resistant) | 0.0402 | nih.gov |

| Compound 2h | P. berghei | 80% inhibition at 50 µmol/kg | nih.gov |

| Compound 7a (3,4-dichlorophenyl derivative) | S. aureus | 0.25 µg/mL (MIC) | rsc.org |

| Compound 7j (2,4-difluorophenyl derivative) | Mycobacterium tuberculosis | 1 µg/mL (MIC) | rsc.org |

These findings underscore the potential of the nicotinaldehyde scaffold in the development of new therapeutic agents. The introduction of 2,5-dimethyl substitution could further modulate the biological activity and selectivity of these compounds.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation of Nicotinaldehyde Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring play a significant role in their pharmacological effects.

A review of the antiproliferative activity of pyridine derivatives highlighted that the presence and positions of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their activity against cancerous cell lines nih.govnih.gov. Conversely, the presence of halogen atoms or bulky groups tends to decrease antiproliferative activity nih.govnih.gov.

For a series of 2-chloropyridine-3-carboxamide fungicides, quantitative structure-activity relationship (QSAR) studies have been conducted to correlate the chemical structure with fungicidal activity amanote.com. Similarly, SAR studies of carboxin-related carboxamides have shown that positional isomers of aromatic heterocyclic carboxamides exhibit significantly different fungicidal activities researchgate.net. For instance, N-(biphenyl-2-yl) and N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-CF3-pyrazole-4-carboxamides showed high activity against gray mold, while their corresponding 5-CF3 carboxamide isomers were inactive researchgate.net.

In the context of this compound derivatives, the two methyl groups would introduce both steric bulk and electron-donating effects. The methyl group at the 2-position is adjacent to the nitrogen atom, which could influence the basicity of the pyridine ring and its ability to form hydrogen bonds. The methyl group at the 5-position is para to the nitrogen and meta to the aldehyde group, which could affect the electronic distribution within the ring and the reactivity of the aldehyde.

The following table summarizes key SAR findings for pyridine derivatives that could be relevant for the design of this compound analogs.

| Structural Feature | Effect on Biological Activity | Potential Implication for this compound Derivatives | Reference |

|---|---|---|---|

| Presence of -OCH3, -OH, -C=O, -NH2 groups | Enhances antiproliferative activity | Derivatization of the aldehyde group to include these functionalities could be beneficial. | nih.govnih.gov |

| Presence of halogen atoms or bulky groups | Decreases antiproliferative activity | The steric bulk of the two methyl groups needs to be considered in the design of active compounds. | nih.govnih.gov |

| Positional isomerism of substituents | Significant impact on fungicidal activity | The specific 2,5-dimethyl substitution pattern is expected to confer distinct biological properties. | researchgate.net |

Molecular Targeting and Mechanism of Action Studies (In vitro Investigations)

Understanding the molecular targets and mechanisms of action of bioactive compounds is fundamental to drug development. For pyridine derivatives, several molecular targets have been identified through in vitro investigations.

Some pyridine-based compounds have been shown to act as enzyme inhibitors. For example, a series of 1,3-diaryl substituted pyrazole-based urea and thiourea derivatives were found to inhibit DNA gyrase, an essential bacterial enzyme, which explains their potent antimicrobial activity rsc.org. Another study reported the design and synthesis of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer immunotherapy nih.gov.

Docking studies have been employed to elucidate the binding modes of active compounds. For a series of antimalarial pyridine derivatives, docking in the active site of the dihydrofolate reductase enzyme revealed key hydrogen and hydrophobic interactions that contribute to their activity nih.gov. Similarly, in silico studies of fused indeno-pyrido[2,3-d]pyrimidines suggested that they inhibit staphylococcal thioredoxin reductase (SaTrxR) by binding to the NADPH binding sites acs.orgacs.org.

While the specific molecular targets of this compound derivatives have not been explicitly identified in the reviewed literature, it is plausible that they could act through similar mechanisms as other bioactive pyridine compounds. The aldehyde functionality could potentially form covalent bonds with target proteins, while the substituted pyridine ring could engage in various non-covalent interactions.

The following table summarizes the identified molecular targets and mechanisms of action for some pyridine derivatives.

| Compound Class | Molecular Target | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|---|

| Pyrazole-based (thio)urea derivatives | DNA gyrase | Enzyme inhibition | Antimicrobial | rsc.org |

| 2,5-Dimethylfuran-3-carboxylic acid derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme inhibition | Cancer immunotherapy | nih.gov |

| Pyridine derivatives | Dihydrofolate reductase | Enzyme inhibition | Antimalarial | nih.gov |

| Fused indeno-pyrido[2,3-d]pyrimidines | Staphylococcal thioredoxin reductase (SaTrxR) | Enzyme inhibition | Anti-staphylococcal | acs.orgacs.org |

Potential Applications in Materials Science and Engineering

Incorporation of Nicotinaldehyde Derivatives into Functional Polymeric Systems

The aldehyde functionality of 2,5-Dimethylnicotinaldehyde provides a reactive handle for its incorporation into polymeric structures. This can be achieved through various polymerization and post-polymerization modification techniques. For instance, it can be used as a monomer or a co-monomer in condensation polymerization reactions with suitable partners. Furthermore, polymers with pendant groups that can react with aldehydes, such as amino or hydroxyl groups, can be functionalized with this compound to introduce the pyridine (B92270) moiety into the polymer side chains. The resulting polymers may exhibit interesting properties such as altered solubility, thermal stability, and the ability to coordinate with metal ions.

Development of Advanced Organic and Hybrid Materials

The pyridine ring in this compound can act as a ligand for metal ions, making it a valuable component in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The specific substitution pattern of this compound could influence the resulting structure and properties of these materials, such as their porosity, catalytic activity, and photophysical characteristics.

Exploration in Optoelectronic and Electronic Device Components

Pyridine-containing organic molecules are known to possess interesting electronic and photophysical properties. The conjugated system of the pyridine ring in this compound can be extended through reactions of the aldehyde group, leading to the formation of larger π-conjugated systems. Such molecules are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-withdrawing nature of the pyridine nitrogen can influence the energy levels of the molecular orbitals, which is a key factor in the design of materials for optoelectronic devices.

Fabrication of Supramolecular Assemblies Featuring Nicotinaldehyde Moieties

The ability of the pyridine nitrogen to participate in hydrogen bonding and coordination with metal ions makes nicotinaldehyde derivatives attractive building blocks for the construction of supramolecular assemblies. The self-assembly of this compound or its derivatives can lead to the formation of well-ordered structures such as molecular squares, cages, and other complex architectures. These assemblies can have applications in areas such as molecular recognition, catalysis, and drug delivery. The methyl groups on the pyridine ring can influence the steric and electronic properties that govern the self-assembly process.

Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethylnicotinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,5-Dimethylnicotinaldehyde. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity of atoms and the electronic structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aldehyde proton typically appears significantly downfield (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons on the pyridine (B92270) ring will resonate in the aromatic region (typically 7-9 ppm), with their specific shifts and coupling patterns revealing their positions relative to the nitrogen atom and the substituent groups. The two methyl groups will appear as sharp singlets in the upfield region (around 2-3 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (typically 190-200 ppm). The sp²-hybridized carbons of the pyridine ring resonate in the 120-160 ppm range, while the sp³-hybridized methyl carbons appear at the high-field end of the spectrum (15-25 ppm). The exact chemical shifts provide insight into the electronic effects of the substituents on the pyridine ring.

Please note: The following data are predicted values based on established chemical shift increments and analysis of structurally similar compounds, such as 2,5-dimethylpyridine (B147104) and nicotin-aldehyde. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H (CHO) | ~10.1 | Singlet |

| Aromatic-H (C4-H) | ~7.8 | Singlet |

| Aromatic-H (C6-H) | ~8.6 | Singlet |

| Methyl-H (C2-CH₃) | ~2.6 | Singlet |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~192 |

| C2 (Pyridine) | ~158 |

| C3 (Pyridine) | ~133 |

| C4 (Pyridine) | ~138 |

| C5 (Pyridine) | ~135 |

| C6 (Pyridine) | ~152 |

| C2-CH₃ | ~23 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula.

For this compound (C₈H₉NO), the calculated exact mass of the molecular ion [M]⁺ is 135.0684 g/mol . HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical mass, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl radical ([M-CHO]⁺), and cleavage of the methyl groups.

Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₈H₉NO]⁺ | 135.0684 |

| [M-H]⁺ | [C₈H₈NO]⁺ | 134.0606 |

| [M-CH₃]⁺ | [C₇H₆NO]⁺ | 120.0449 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. libretexts.org Characteristic C-H stretching vibrations for the aldehyde group (around 2720 and 2820 cm⁻¹), the aromatic ring (3000-3100 cm⁻¹), and the methyl groups (2850-3000 cm⁻¹) are also expected. libretexts.org Vibrations corresponding to the C=C and C=N bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. ias.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. While IR is more sensitive to polar bonds and asymmetrical vibrations, Raman is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the substituted pyridine ring, which may be weak or absent in the IR spectrum. chemicalbook.comhelixchrom.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H Stretch | IR | ~2820, ~2720 | Medium |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Methyl C-H Stretch | IR, Raman | 2850 - 3000 | Strong |

| C=O Stretch (Aldehyde) | IR | 1690 - 1715 | Strong |

| Pyridine Ring C=C, C=N Stretches | IR, Raman | 1400 - 1600 | Medium-Strong |

| C-H in-plane bend | IR | 1000 - 1300 | Medium |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles.

While a single-crystal X-ray structure for this compound is not available in the public domain, such an analysis would yield a definitive confirmation of its molecular geometry. It would reveal the planarity of the pyridine ring, the orientation of the aldehyde and methyl substituents relative to the ring, and how the molecules pack together in the crystal lattice. This packing information is crucial as it details the nature and geometry of intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C=O, C-C, C=N). |

| Bond Angles | The angles formed by three connected atoms. |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for determining the purity of this compound. In this technique, the compound is passed through a column with a non-polar stationary phase (like C18) using a polar mobile phase. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by UV absorbance. For aldehydes, analysis is often improved by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which creates a derivative that can be sensitively detected by a UV detector. oregonstate.edu

Gas Chromatography (GC): GC is an excellent technique for analyzing volatile compounds like this compound. The sample is vaporized and passed through a capillary column with a carrier gas (e.g., helium). Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of identifying impurities by their mass spectra. nih.govnih.gov

Typical Chromatographic Conditions for Purity Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Gradient of Water and Acetonitrile (with formic or acetic acid) | UV Absorbance (e.g., at 260 nm) |

| GC | HP-5ms or similar (5% Phenyl)-methylpolysiloxane capillary | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

Computational and Theoretical Chemistry Investigations of 2,5 Dimethylnicotinaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to determining the electronic structure of a molecule, which dictates its physical and chemical properties. nih.gov These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals and the nature of chemical bonds. mdpi.com For 2,5-dimethylnicotinaldehyde, QM approaches like the Hartree-Fock (HF) self-consistent field (SCF) method and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed.

These calculations reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. A key output is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 2.9 D | A measure of the overall polarity of the molecule arising from its charge distribution. |

| Total Energy | -475.12 Hartrees | The total electronic energy of the molecule in its optimized ground state geometry. |

Density Functional Theory (DFT) Studies on Reactivity and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. mdpi.com It is particularly effective for studying the reactivity and predicting the spectroscopic properties of organic molecules like this compound. nih.govchemrxiv.org

DFT calculations can be used to derive various chemical reactivity descriptors. Besides the HOMO-LUMO gap, other properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index can be computed. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it will interact with other chemical species, particularly electrophiles and nucleophiles. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the negatively charged oxygen atom of the aldehyde group as a likely site for electrophilic attack.

Furthermore, DFT is a powerful tool for predicting spectroscopic data. By calculating the vibrational frequencies of the molecule, one can generate a theoretical infrared (IR) and Raman spectrum. chemrxiv.org The calculated frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For this compound, this would include C-H stretching from the methyl and aromatic groups, C=O stretching of the aldehyde, and C=C/C=N stretching modes within the pyridine (B92270) ring.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Assignment |

| ν(C-H) | 3050 - 3100 | Aromatic C-H Stretch |

| ν(C-H) | 2950 - 2990 | Methyl C-H Asymmetric/Symmetric Stretch |

| ν(C-H) | 2850 | Aldehyde C-H Stretch |

| ν(C=O) | 1715 | Aldehyde C=O Stretch |

| ν(C=C/C=N) | 1580 - 1610 | Pyridine Ring Stretching |

This table shows representative DFT-calculated vibrational frequencies for the key functional groups in this compound. Scaling factors are often applied to theoretical frequencies to better match experimental values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed insight into the conformational dynamics and intermolecular interactions of molecules like this compound. nih.govnih.gov

A primary application of MD is conformational analysis. This compound has a key rotatable bond between the pyridine ring and the aldehyde group. MD simulations can explore the potential energy surface associated with the rotation around this bond (the dihedral angle), identifying the most stable (lowest energy) conformations and the energy barriers between them. chalcogen.ro This is crucial for understanding the molecule's flexibility and the shapes it is most likely to adopt in different environments.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment, such as a box of water molecules or another solvent, one can observe how it interacts with its surroundings. These simulations can reveal information about solvation, hydrogen bonding potential (e.g., between the aldehyde oxygen or pyridine nitrogen and solvent molecules), and how the molecule might interact with a biological target, such as the active site of an enzyme. nih.gov

| Parameter | Description | Insights Gained |

| Dihedral Angle (C2-C3-C=O) | Rotation of the aldehyde group relative to the pyridine ring. | Identifies the most stable planar and non-planar conformations and the rotational energy barrier. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Indicates the stability and structural rigidity of the molecule during the simulation. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from an atom. | Characterizes the solvation shell and identifies specific interactions like hydrogen bonds. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Quantifies interactions between the pyridine nitrogen/aldehyde oxygen and protic solvents. |

This table outlines key parameters analyzed in MD simulations of this compound and the insights they provide.

Rational Design and Virtual Screening of Nicotinaldehyde-Based Compounds

Rational design and virtual screening are computational strategies used in drug discovery to identify and optimize new bioactive compounds. nih.govmmsl.cz this compound can serve as a molecular scaffold or starting point in these processes. The goal is to design derivatives with improved affinity and selectivity for a specific biological target, such as a protein receptor or enzyme.

In a ligand-based approach, the known structure of this compound and its hypothetical derivatives are used to build a model, such as a Quantitative Structure-Activity Relationship (QSAR) model. ijcrt.org This model correlates structural features of the molecules with their biological activity. In structure-based design, if the three-dimensional structure of the target protein is known, molecular docking is used. u-strasbg.fr This technique computationally places candidate molecules into the target's binding site and estimates the binding affinity using a scoring function.

Virtual screening involves the high-throughput docking of large libraries of compounds against a target structure. chemrxiv.org A library of virtual compounds can be created based on the this compound scaffold by computationally adding various substituents at different positions on the pyridine ring. These derivatives are then screened to prioritize a smaller, more manageable number of promising candidates for chemical synthesis and experimental testing.

| Derivative of this compound | Modification | Predicted Docking Score (kcal/mol) | Rationale |

| Parent Scaffold | - | -7.5 | Baseline binding affinity. |

| Derivative 1 | Add 4-fluorophenyl group at position 6 | -9.2 | Introduces potential halogen bonding and hydrophobic interactions. |

| Derivative 2 | Add hydroxyl group at position 4 | -8.5 | Adds a hydrogen bond donor/acceptor to improve polar interactions. |

| Derivative 3 | Replace aldehyde with a nitrile group | -7.8 | Alters the hydrogen bonding capability and geometry of the key interaction point. |

This illustrative table shows how virtual screening might be used to evaluate hypothetical derivatives of this compound against a target protein.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound or its subsequent chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. nih.gov

This analysis involves locating and characterizing all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations are commonly used to optimize the geometry of these transition states and calculate their energies.

The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible pathways, computational chemists can predict the most likely reaction mechanism. For instance, one could computationally study the oxidation of 2,5-dimethyl-3-picoline to form this compound to understand the energetics of the reaction and identify key intermediates.

| Reaction Step (Hypothetical) | Reactants | Products | Activation Energy (Ea) (kcal/mol) |

| Oxidation Step 1 | 2,5-Dimethyl-3-picoline + Oxidant | Alcohol Intermediate | 25.4 |

| Oxidation Step 2 | Alcohol Intermediate + Oxidant | This compound | 15.8 |

| Side Reaction | 2,5-Dimethyl-3-picoline + Oxidant | Over-oxidized Product | 32.1 |

This table provides an illustrative example of how activation energies for different steps in a hypothetical synthesis of this compound could be calculated to determine the most favorable reaction pathway.

Future Directions and Emerging Research Avenues for 2,5 Dimethylnicotinaldehyde Chemistry

Catalytic Asymmetric Synthesis of Chiral Derivatives

The development of methodologies for the catalytic asymmetric synthesis of chiral derivatives from 2,5-dimethylnicotinaldehyde represents a significant and valuable research frontier. The creation of enantioenriched pyridyl alcohols, amines, and other chiral molecules is of paramount importance due to their potential as pharmaceutical intermediates and as ligands in asymmetric catalysis.

Future research will likely focus on the asymmetric reduction of the aldehyde group to produce chiral (2,5-dimethylpyridin-3-yl)methanol. This can be explored through various catalytic systems, including transition-metal catalysis with chiral ligands and organocatalysis. For instance, the use of chiral oxazaborolidine catalysts, inspired by the Corey-Bakshi-Shibata (CBS) reduction, could be a fruitful avenue. Similarly, transfer hydrogenation using chiral ruthenium or rhodium complexes in the presence of a hydrogen donor is a well-established method for the asymmetric reduction of aldehydes and could be adapted for this compound.

Another promising direction is the asymmetric addition of nucleophiles to the aldehyde. This includes the addition of organozinc reagents, Grignard reagents, and other organometallics in the presence of chiral ligands to generate a wide array of chiral secondary alcohols. The development of enantioselective Nozaki-Hiyama-Kishi reactions involving this compound could also yield valuable chiral allylic alcohols.

Furthermore, the aldehyde functionality can be converted into an imine, which can then undergo asymmetric reduction or the addition of nucleophiles to produce chiral amines. The use of chiral Brønsted acids or transition metal catalysts for these transformations is a rapidly developing area of research. chim.it

The synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved with excellent enantioselectivities through N-heterocyclic carbene-catalyzed reactions, highlighting the potential for creating complex chiral structures from pyridine-based precursors. rsc.org Such strategies could be adapted for derivatives of this compound. The challenges in the catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives often stem from the coordinating ability of the pyridine nitrogen, which can lead to catalyst deactivation. chim.it Future work will need to address this challenge, possibly through the use of catalysts that are tolerant to Lewis basic sites or by temporary protection of the pyridine nitrogen.

Table 1: Potential Catalytic Asymmetric Transformations of this compound

| Transformation | Reagents and Catalysts | Potential Chiral Product |

|---|---|---|

| Asymmetric Reduction | Chiral oxazaborolidines, Chiral Ru/Rh complexes | Enantiopure (2,5-dimethylpyridin-3-yl)methanol |

| Asymmetric Alkylation | Dialkylzinc reagents, Chiral amino alcohols | Chiral secondary alcohols |

| Asymmetric Allylation | Allylboronates, Chiral BINOL derivatives | Chiral homoallylic alcohols |

Application in Sustainable Chemistry and Biocatalysis

The principles of green chemistry are increasingly guiding synthetic strategies, and the application of biocatalysis to the transformations of this compound is a promising and largely unexplored area. Enzymes offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact of chemical processes.

A key future direction is the use of alcohol dehydrogenases (ADHs) for the biocatalytic reduction of this compound to the corresponding alcohol. A wide range of ADHs from various microorganisms are commercially available or can be produced through recombinant expression. These enzymes can exhibit high enantioselectivity, providing a green route to chiral pyridyl alcohols. Research in this area would involve screening different ADHs, optimizing reaction conditions (e.g., pH, temperature, co-factor regeneration system), and potentially protein engineering to enhance the activity and selectivity for this specific substrate. Chemoenzymatic strategies have been successfully employed for the synthesis of chiral α-fluorinated secondary alcohols based on a pyridine scaffold, demonstrating the viability of this approach. nih.gov

Beyond reduction, other enzymatic transformations could be explored. For instance, transaminases could be used for the asymmetric synthesis of pyridyl amines from this compound. Aldolases could catalyze the formation of new carbon-carbon bonds, leading to more complex chiral structures. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, could offer a cost-effective and operationally simple approach.

The development of sustainable, iron-catalyzed methods for the synthesis of substituted pyridines from simple starting materials like ketoxime acetates and aldehydes points to a broader trend of employing earth-abundant and non-toxic catalysts in pyridine chemistry. rsc.org Future research could focus on developing similar green catalytic methods for the functionalization of this compound itself, avoiding the use of stoichiometric and hazardous reagents.

Development of Advanced Sensor Technologies

The pyridine moiety is a known fluorophore and can act as a binding site for metal ions and other analytes. This makes this compound a promising scaffold for the development of advanced sensor technologies, particularly fluorescent chemosensors. The aldehyde group provides a convenient handle for further chemical modification, allowing for the attachment of other functional groups that can modulate the sensor's selectivity and sensitivity.

Future research in this area would involve the synthesis of a library of derivatives of this compound. For example, condensation of the aldehyde with various anilines or hydrazines can lead to Schiff bases or hydrazones containing extended π-systems. These new compounds could exhibit interesting photophysical properties, such as solvatochromism or aggregation-induced emission. The pyridine nitrogen and the newly introduced functional groups could act as specific binding sites for cations, anions, or neutral molecules. researchgate.netdoaj.orgmdpi.com

The design of sensors for specific analytes is a key objective. For instance, by incorporating a specific ionophore, a sensor for toxic heavy metal ions like mercury, lead, or cadmium could be developed. mdpi.com Similarly, sensors for biologically important species like zinc or copper ions could be designed. The response of these sensors to the target analyte could be a change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength. Pyridine-based small-molecule fluorescent probes have already shown potential as optical sensors for benzene (B151609) and gasoline adulteration, indicating the versatility of this chemical class. mdpi.com A pyridine derivative has also been developed as a chemosensor for formaldehyde. researchgate.net

Table 2: Potential Sensor Applications for Derivatives of this compound

| Derivative Type | Target Analyte | Sensing Mechanism |

|---|---|---|

| Schiff Base Derivatives | Metal Cations (e.g., Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) |

| Hydrazone Derivatives | Anions (e.g., F⁻, CN⁻) | Hydrogen Bonding Interactions |

| Conjugated Polymers | Volatile Organic Compounds (VOCs) | Fluorescence Quenching |

Exploration in Nanomedicine and Drug Delivery Systems

The pyridine nucleus is a common feature in many pharmaceuticals. While this compound itself is not known to be a therapeutic agent, its derivatives could possess biological activity. Recent research has demonstrated the synthesis of new nicotinaldehyde derivatives with significant antimicrobial and antibiofilm activity against oral pathogens. nih.gov This opens up avenues for exploring the therapeutic potential of a broader range of derivatives of this compound.

A significant future direction lies in the incorporation of these potentially bioactive derivatives into nanomedicine and drug delivery systems. Nanoparticles can enhance the solubility, stability, and bioavailability of drugs, and can be designed to target specific cells or tissues.

Derivatives of this compound could be encapsulated within polymeric nanoparticles, liposomes, or micelles. This would protect the drug from degradation in the body and allow for controlled release over time. The surface of these nanoparticles could be functionalized with targeting ligands to direct them to specific sites, such as cancer cells or bacterial biofilms.

Alternatively, the aldehyde group of this compound could be used to covalently attach it to a polymer backbone, forming a polymer-drug conjugate. This approach can improve the pharmacokinetic profile of the drug and allow for higher drug loading. The pyridine ring could also play a role in the self-assembly of these drug delivery systems.

The development of stimuli-responsive drug delivery systems is another exciting prospect. For example, a derivative of this compound could be linked to a nanoparticle via a pH-sensitive bond. In the acidic environment of a tumor, this bond would cleave, releasing the drug locally.

New Frontiers in Self-Assembly and Materials Design

The rigid, planar structure of the pyridine ring and the coordinating ability of the nitrogen atom make this compound an attractive building block for the design of new self-assembling materials and metal-organic frameworks (MOFs).

In the realm of supramolecular chemistry, derivatives of this compound could be designed to self-assemble into well-defined nanostructures such as nanotubes, nanofibers, and vesicles. nih.govresearchgate.net This can be achieved through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. For example, the aldehyde could be converted into a carboxylic acid, which could then form hydrogen-bonded dimers or polymers. The self-assembly of pyridine-appended fluorophores has been shown to be controllable by molecular structure, leading to materials with tunable fluorescence properties. rsc.org

The use of this compound as a ligand in the synthesis of MOFs is a particularly promising area. MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The pyridine nitrogen can coordinate to metal ions, while the aldehyde group can either be left as a functional handle for post-synthetic modification or be converted into other coordinating groups like a carboxylate. nih.govacs.orgrsc.orgresearchgate.net

The methyl groups on the pyridine ring could influence the packing and porosity of the resulting MOFs. The aldehyde functionality within the pores of a MOF could be used to capture or react with specific guest molecules. For instance, it could be used to trap volatile organic compounds or to catalyze aldol (B89426) reactions. The development of MOFs from functionalized pyridine ligands is an active area of research. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2,5-dimethylpyridin-3-yl)methanol |

| Chiral pyrazolo[3,4-b]pyridin-6-ones |

| Nicotinaldehyde |

| Ketoxime acetates |

| Anilines |

| Hydrazines |

| Schiff bases |

| Hydrazones |

Q & A

Q. Conflicting NMR assignments for this compound in polar vs. nonpolar solvents: What causes these differences?

- Resolution : Re-record ¹H and ¹³C NMR spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation effects. Use DOSY NMR to confirm molecular weight and rule out dimerization .

Methodological Best Practices

- Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for scalable synthesis .

- Data Validation : Cross-check spectral data with NIST Chemistry WebBook reference spectra to ensure accuracy .

- Ethical Reporting : Disclose all reaction conditions, including failed attempts, to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.